molecular formula C15H19NO2 B2793936 N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide CAS No. 1396893-28-9

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide

Cat. No. B2793936
CAS RN: 1396893-28-9
M. Wt: 245.322
InChI Key: VFSPSDOYHOADRR-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide and its derivatives has been reported in scientific literature . For instance, a series of N-palmitoylethanolamide derivatives were synthesized and screened for their anticonvulsant and antidepressant activities . Among the compounds, N-(3-hydroxypropyl)cinnamamide (3a) was found to be the most promising compound . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, and 13C-NMR .

Scientific Research Applications

Efficient Synthesis of Cinnamamides

Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion of 91.3% under optimal conditions . The process is characterized by short residence time, mild reaction conditions, and easy control of the reaction process . The catalyst can also be recycled or reused .

Anti-Inflammatory and Analgesic Activity

Some derivatives of cinnamamides have shown anti-inflammatory and/or analgesic activity . This makes them potential candidates for the development of new anti-inflammatory agents .

Antimicrobial Activity

Cinnamic acid, a plant metabolite from which cinnamamides are derived, has antimicrobial properties . Its synthetic derivatives, including cinnamamides, often exhibit stronger biological activities . These compounds have shown significant antimicrobial activity on Staphylococcus and Enterococcus species .

Anticancer Activity

Cinnamic acid and its derivatives, including cinnamamides, have been evaluated for their anticancer properties . They have shown potential therapeutic effects against various types of cancer .

Antioxidant Activity

Cinnamic acid and its derivatives have antioxidant properties . They have been evaluated for their ability to neutralize harmful free radicals .

Antifungal Activities

Cinnamic acid and its derivatives have shown antifungal activities . This makes them potential candidates for the development of new antifungal agents .

properties

IUPAC Name

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14(13-7-8-13)10-11-16-15(18)9-6-12-4-2-1-3-5-12/h1-6,9,13-14,17H,7-8,10-11H2,(H,16,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSPSDOYHOADRR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CCNC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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